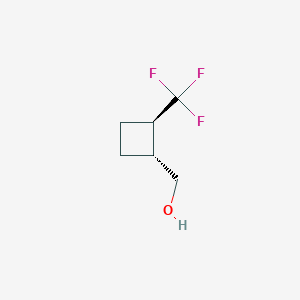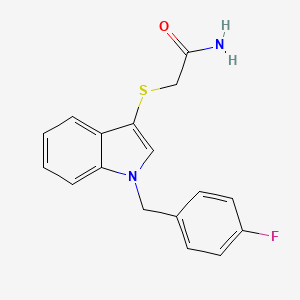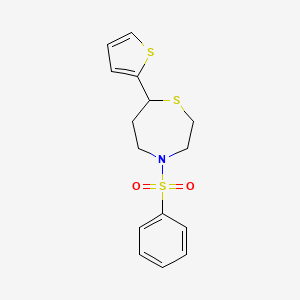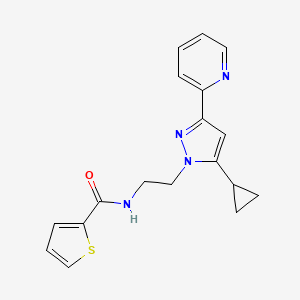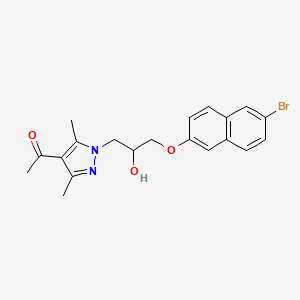
N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide, also known as MBCO-PC, is a synthetic compound that has been extensively studied for its potential applications in medical research.
Aplicaciones Científicas De Investigación
Chemosensors for Cyanide Anions
N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide, along with other coumarin benzothiazole derivatives, has been researched for its application as chemosensors for cyanide anions. These compounds have demonstrated the ability to recognize cyanide ions through a Michael addition reaction. Specifically, certain derivatives exhibit a color change from yellow to colorless upon cyanide detection, which can be observed with the naked eye, indicating their potential as effective chemosensors for environmental and safety applications (Wang et al., 2015).
Synthesis of Novel Compounds
The compound has also been involved in the synthesis of novel molecules through cycloaddition reactions, producing derivatives with potential medicinal applications. One study reported the generation of new compounds through the 1,3-dipolar cycloaddition reaction, which yielded derivatives with moderate yields and characterized structures. These synthesized compounds were further evaluated for their potential in various biological activities, highlighting the versatility of N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide in facilitating the production of new therapeutic agents (Zeng et al., 2018).
Near-IR Harvesting Dyes
Research into the molecular design of near-infrared (NIR) harvesting dyes has included the use of benzothiazole derivatives for the development of organic sensitizers with wide absorption bands in the red/NIR region. These sensitizers have shown promise for applications in solid-state dye-sensitized solar cells (SS-DSSCs), demonstrating the compound's potential in renewable energy technologies (Kim et al., 2010).
Antimicrobial Activity
There has been interest in the antimicrobial properties of derivatives of N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide. Studies have synthesized and evaluated various derivatives for their antimicrobial efficacy, contributing to the search for new antimicrobial agents that can combat resistant strains of bacteria and fungi. This research indicates the potential of these compounds in addressing public health challenges related to microbial infections (Badne et al., 2011).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide involves the condensation of 6-methoxy-3-methyl-1,3-benzothiazol-2-amine with 4-oxo-3-(substituted phenyl)chromene-2-carboxylic acid followed by the addition of an appropriate coupling agent to form the final product.", "Starting Materials": [ "6-methoxy-3-methyl-1,3-benzothiazol-2-amine", "4-oxo-3-(substituted phenyl)chromene-2-carboxylic acid", "Coupling agent (e.g. EDC, DCC)" ], "Reaction": [ "Step 1: Dissolve 6-methoxy-3-methyl-1,3-benzothiazol-2-amine and 4-oxo-3-(substituted phenyl)chromene-2-carboxylic acid in a suitable solvent (e.g. DMF, DMSO) and add a coupling agent (e.g. EDC, DCC).", "Step 2: Stir the reaction mixture at room temperature for several hours until the reaction is complete.", "Step 3: Purify the crude product by column chromatography using a suitable eluent (e.g. ethyl acetate/hexanes).", "Step 4: Characterize the final product using spectroscopic techniques (e.g. NMR, IR, MS) to confirm its structure." ] } | |
Número CAS |
681234-12-8 |
Fórmula molecular |
C19H14N2O4S |
Peso molecular |
366.39 |
Nombre IUPAC |
N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C19H14N2O4S/c1-21-14-8-7-11(24-2)9-16(14)26-19(21)20-18(23)13-10-25-15-6-4-3-5-12(15)17(13)22/h3-10H,1-2H3 |
Clave InChI |
SHNZIIINTUARCR-FMQUCBEESA-N |
SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=COC4=CC=CC=C4C3=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(4-chlorophenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2593737.png)
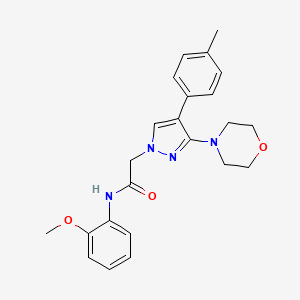
![1-(4-Methoxyphenyl)-2-[(1-phenylpropan-2-yl)amino]ethan-1-ol](/img/structure/B2593741.png)
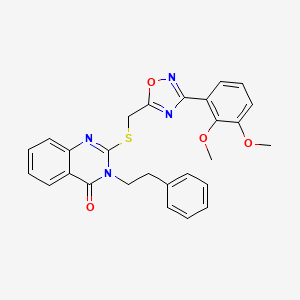
![[1-(Bromomethyl)naphthalen-2-yl]methanol](/img/structure/B2593744.png)
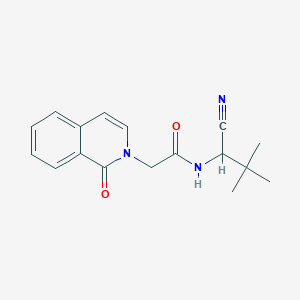
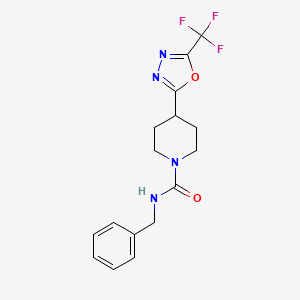
![3-({[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methyl)piperidine dihydrochloride](/img/structure/B2593753.png)
